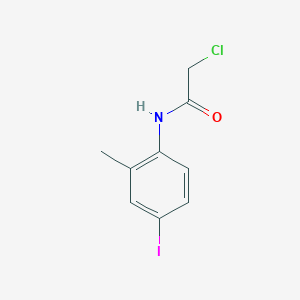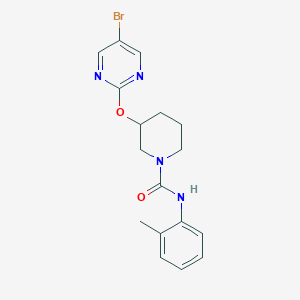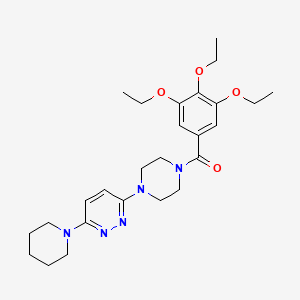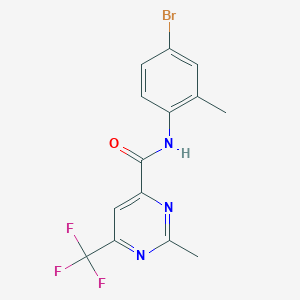
Bis(4-nitrophenyl) pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrophenyl) pentanedioate, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 396.29 g/mol.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
Bis(4-nitrophenyl) pentanedioate derivatives have been studied for their potential in antineoplastic (anti-cancer) activity. One study synthesized novel bis amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid and evaluated their antineoplastic activity in vitro and in vivo. These compounds demonstrated encouraging activity against several human cancer cell lines and in mouse models of Ehrlich ascites carcinoma, indicating their potential use in cancer therapy (Dutta, Ray, & Nagarajan, 2014).
Chemical Analysis Methodology
This compound has also been used in a colorimetric method for determining low concentrations of mercaptans. This method relies on the reaction between bis(4-nitrophenyl) disulfide and mercaptan anions, indicating its application in chemical analysis (Ellman, 1958).
Optical Storage Material
Another application of this compound derivatives is in optical storage. A specific polymer incorporating a this compound structure was studied for its suitability in reversible optical storage, although its decomposition temperature limited its practical use in this area (Meng, Natansohn, & Rochon, 1996).
Electronic and Optical Properties
The electronic and optical properties of polymers containing this compound structures have been explored. These compounds were synthesized and investigated for their potential in creating polymeric light-emitting diodes (PLEDs) with green and yellow emissions, indicating their applicability in electronic and optical devices (Aydın & Kaya, 2012).
X-Ray Imaging
This compound derivatives have been synthesized for potential use in X-ray imaging. A study synthesized a radiopaque compound with high iodine content from this compound, which exhibited significant radiopacity and noncytotoxicity, suggesting its application in clinical X-ray imaging (Gopan, Susan, Jayadevan, & Joseph, 2021).
Chemical Protection and Synthesis
This compound has been used as a photolabile protecting group for ketones and aldehydes, demonstrating its utility in synthetic chemistry. The protected ketals can be deprotected smoothly under neutral conditions with light irradiation, offering an orthogonal approach to classical protecting groups (Blanc & Bochet, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
bis(4-nitrophenyl) pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-14-8-4-12(5-9-14)18(22)23)2-1-3-17(21)27-15-10-6-13(7-11-15)19(24)25/h4-11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJXIHQQRSQDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)


![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)


![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

